Oxalyl phosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

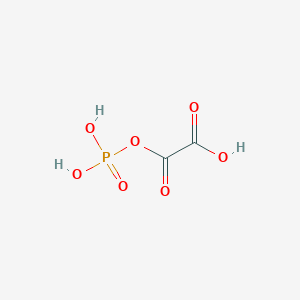

Oxalyl phosphate, also known as this compound, is a useful research compound. Its molecular formula is C2H3O7P and its molecular weight is 170.01 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Oxalates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Biochemical Applications

1.1 Role in Enzymatic Reactions

Oxalyl phosphate is known for its role as a phospho group donor in several enzymatic reactions. Notably, it can substitute for phosphoenolpyruvate (PEP) in reactions catalyzed by enzymes such as pyruvate kinase and pyruvate, phosphate dikinase. In these reactions, this compound undergoes phosphotransfer processes that are crucial for ATP production from ADP .

1.2 Oxalyl-CoA Synthetase Activity

Research has identified oxalyl-CoA synthetase as an important enzyme in the degradation of oxalate, which is essential for processes like seed development and pathogen defense in plants such as Arabidopsis thaliana. This enzyme utilizes this compound to facilitate the conversion of oxalate into useful metabolic products, underscoring its significance in plant health and metabolism .

Synthetic Applications

2.1 Organic Synthesis

this compound has been utilized as a reagent in organic synthesis, particularly in the preparation of phosphorus-based compounds. Its ability to act as a mixed anhydride allows for the formation of various phosphonate and phosphine derivatives, which are valuable in medicinal chemistry and material science .

2.2 Catalysis

The compound has also been explored for its potential in catalysis. It can mediate reactions involving electron transfer processes, which are critical for developing new synthetic methodologies that minimize waste and enhance reaction efficiency .

Case Studies

Analyse Des Réactions Chimiques

Stability

Oxalyl phosphate has a half-life of 51 hours at pH 5.0 and 4 degrees C, indicating its stability under specific conditions .

Reactions with Enzymes

- Pyruvate Kinase: this compound acts as a slow substrate for pyruvate kinase, leading to an enzyme-dependent phosphotransfer reaction that produces ATP from ADP .

- Pyruvate, Phosphate Dikinase: It substitutes for phosphoenolpyruvate in the reaction catalyzed by pyruvate, phosphate dikinase. The acyl phosphate reacts with the free enzyme to yield the phosphorylated form of the enzyme .

- Phosphoenolpyruvate Carboxykinase: this compound serves as a phospho group donor in a partial reaction catalyzed by phosphoenolpyruvate carboxykinase, where GDP is phosphorylated .

- PEP Mutase: Single turnover reactions of this compound with PEP mutase have been conducted to test the formation of the phosphoenzyme .

Reactions with other compounds

- Aqueous Solutions: Oxalyl chloride, a precursor to this compound, reacts in aqueous solutions to form CO and CO2 and forms this compound in a neutral phosphate buffer .

Catalysis

- Phosphorus(V)-Mediated Nucleophilic Substitution Reactions: Phosphorus(V) compounds can catalyze nucleophilic substitution reactions [4, 6].

Miscellaneous Reactions

Oxalyl chloride, used in the synthesis of this compound, can also be used with triphenylphosphine oxide as coupling reagents for the esterification of alcohols . It is also used in the synthesis of arylphosphines by promoting the reduction of inorganic phosphorus salts .

Propriétés

Numéro CAS |

110403-67-3 |

|---|---|

Formule moléculaire |

C2H3O7P |

Poids moléculaire |

170.01 g/mol |

Nom IUPAC |

2-oxo-2-phosphonooxyacetic acid |

InChI |

InChI=1S/C2H3O7P/c3-1(4)2(5)9-10(6,7)8/h(H,3,4)(H2,6,7,8) |

Clé InChI |

GDCDGEKZLMVRIQ-UHFFFAOYSA-N |

SMILES |

C(=O)(C(=O)OP(=O)(O)O)O |

SMILES canonique |

C(=O)(C(=O)OP(=O)(O)O)O |

Synonymes |

Oxalyl phosphate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.